2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C22H15FN2O3 and its molecular weight is 374.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
- The primary targets of this compound are the peroxisome proliferator-activated receptors (PPARs) . Specifically, it acts as a triple-acting agonist for PPARα, PPARγ, and PPARδ .
- Activation of PPARs leads to altered gene expression, affecting lipid metabolism, insulin sensitivity, and inflammation .
- The compound’s downstream effects involve several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biologische Aktivität
The compound 2-[(E)-2-{4-[(4-fluorophenyl)methoxy]phenyl}ethenyl]-5-nitrobenzonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a complex structure characterized by the following functional groups:
- Nitro group : Contributes to electron-withdrawing properties.
- Methoxy group : Enhances lipophilicity and may influence biological activity.
- Fluorophenyl moiety : Known to affect binding affinity in various biological targets.
The molecular formula is C20H17F1N2O3, with a molecular weight of approximately 356.36 g/mol.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, research has shown that it has an IC50 value ranging from 0.12 to 2.78 µM against breast (MCF-7), lung (A549), and melanoma (A375) cancer cells, demonstrating potency comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
---|---|---|---|
MCF-7 | 0.12 | Doxorubicin | 0.79 |
A549 | 0.76 | Doxorubicin | 5.51 |
A375 | 1.47 | Doxorubicin | 0.65 |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : Studies suggest that it activates apoptotic pathways, increasing p53 expression and caspase-3 cleavage in cancer cells .
- Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
Case Studies
- In Vivo Studies : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential for therapeutic applications .
- Combination Therapy : Preliminary findings suggest that combining this compound with other chemotherapeutics enhances efficacy, potentially due to synergistic effects on apoptotic pathways .
Toxicity and Safety Profile
While the compound shows promise as an anticancer agent, its toxicity profile is crucial for clinical application. Current research indicates that it has a favorable safety margin in preclinical models, with minimal adverse effects observed at therapeutic doses .
Eigenschaften
IUPAC Name |
2-[(E)-2-[4-[(4-fluorophenyl)methoxy]phenyl]ethenyl]-5-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-20-8-2-17(3-9-20)15-28-22-11-4-16(5-12-22)1-6-18-7-10-21(25(26)27)13-19(18)14-24/h1-13H,15H2/b6-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUHUANHEQPIGS-LZCJLJQNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.